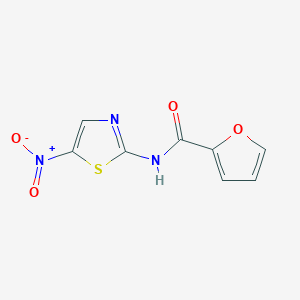

N-(5-nitro-1,3-thiazol-2-yl)-2-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-nitro-1,3-thiazol-2-yl)-2-furamide is a chemical compound with the molecular formula C4H3N3O3S and a molecular weight of 173 .

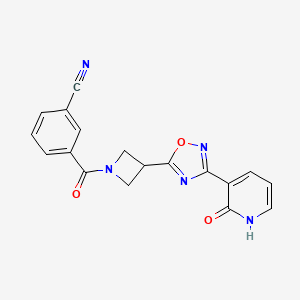

Molecular Structure Analysis

The molecular structure of N-(5-nitro-1,3-thiazol-2-yl)-2-furamide includes a nitro group attached to a thiazole ring, which is further connected to a formamide group . The InChI code for this compound is 1S/C4H3N3O3S/c8-2-6-4-5-1-3 (11-4)7 (9)10/h1-2H, (H,5,6,8) .科学的研究の応用

- Researchers have synthesized various thiazole derivatives with potential antibacterial and antifungal properties .

- Polysubstituted thiazole derivatives have been evaluated for their anti-inflammatory effects. These compounds showed promise in reducing inflammation .

- For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent effects against prostate cancer cells .

- This interaction leads to DNA double-strand breaks, cell cycle arrest (G2 stop), and ultimately, cell death .

Antimicrobial Properties

Anti-Inflammatory Activity

Antitumor and Cytotoxic Activity

Mitigating Protein Aggregation

DNA Interaction and Cell Death

Antifungal Activity

Safety and Hazards

作用機序

Target of Action

The primary target of N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide Compounds in the same class, nitrofurans, have been known to target proteins like aldose reductase .

Biochemical Pathways

The biochemical pathways affected by N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide Related compounds have been shown to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .

Result of Action

The molecular and cellular effects of N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide Related compounds have been shown to have antihyperalgesic effects and inhibit the growth of pancreatic cancer cells .

特性

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4S/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDSHDHLPAZHLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorophenoxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2620047.png)

![3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2620048.png)

![5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide](/img/structure/B2620054.png)

![2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline](/img/structure/B2620059.png)

![3-Amino-2-(3,4-dichlorobenzoyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2620062.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2620063.png)

![Methyl (E)-4-[(2,5-difluorophenyl)methyl-[(1,5-dimethylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2620065.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2620067.png)